molecular formula C9H15N3O2 B1382198 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine CAS No. 1780747-66-1

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Cat. No. B1382198
CAS RN: 1780747-66-1
M. Wt: 197.23 g/mol
InChI Key: GRQNWDCWTHWYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (2-POM) is a novel organic compound that has been the subject of considerable research in recent years. It is a derivative of morpholine and has been found to have a variety of potential applications in the field of scientific research.

Scientific Research Applications

Pharmacology: Treatment of Gout

In pharmacology, this compound has shown promise as a novel non-purine xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is a key strategy in the treatment of gout. The compound’s ability to inhibit this enzyme could make it a valuable asset in developing new gout medications.

Medicine: Antimicrobial and Antioxidant Activities

The morpholine derivative has been identified to possess antimicrobial and antioxidant properties . These activities are crucial in the medical field for the development of treatments against infections and oxidative stress-related conditions.

Agriculture: Crop Protection Agents

In agriculture, the compound’s unique molecular structure contributes to the formulation of potent and selective pesticides, herbicides, and fungicides . Its application can enhance crop yields and promote sustainable farming practices by protecting crops from various pests and diseases.

Biochemistry: Enzyme Inhibition

Biochemically, the compound can be used to study enzyme inhibition mechanisms. Its interaction with enzymes like xanthine oxidase provides insights into the design of inhibitors that can regulate metabolic pathways and treat metabolic disorders .

properties

IUPAC Name

2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)8-11-12-9(14-8)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQNWDCWTHWYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Reactant of Route 4
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Reactant of Route 5
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Reactant of Route 6
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

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